Ethyl 3-chlorobutanoate

Description

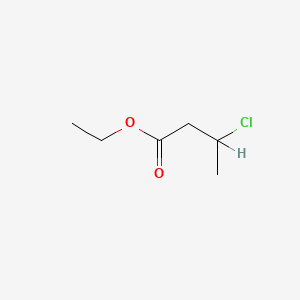

Structure

2D Structure

3D Structure

Properties

CAS No. |

7425-48-1 |

|---|---|

Molecular Formula |

C6H11ClO2 |

Molecular Weight |

150.6 g/mol |

IUPAC Name |

ethyl 3-chlorobutanoate |

InChI |

InChI=1S/C6H11ClO2/c1-3-9-6(8)4-5(2)7/h5H,3-4H2,1-2H3 |

InChI Key |

ZSWGSCUZUONRDN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(C)Cl |

Canonical SMILES |

CCOC(=O)CC(C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Chlorobutanoate and Its Chiral Derivatives

Chemical Synthetic Pathways to Ethyl 3-Chlorobutanoate

Esterification Approaches

The primary chemical route to synthesize this compound is through the Fischer esterification of 3-chlorobutanoic acid with ethanol (B145695). ontosight.aiweebly.com This reaction is typically carried out in the presence of an acid catalyst. ontosight.ai The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from the ethanol, leading to the formation of the ethyl ester and water. weebly.com

Alternative chemical synthesis methods include the nucleophilic substitution of ethyl 3-hydroxybutanoate using thionyl chloride (SOCl₂) and the transesterification of mthis compound with ethanol. vulcanchem.com

Reduction Strategies for Precursors

While direct reduction strategies to form this compound are less common, the reduction of related precursors is a key step in some synthetic routes. For instance, the reduction of ethyl acetoacetate (B1235776) using sodium borohydride (B1222165) (NaBH₄) yields ethyl 3-hydroxybutanoate. uwo.cachegg.commasterorganicchemistry.com This intermediate can then be subjected to a chlorination reaction, for example with thionyl chloride, to produce this compound. vulcanchem.com It is important to note that sodium borohydride is a mild reducing agent and, under normal conditions, does not reduce the ester group. masterorganicchemistry.comquora.com

Enantioselective Synthesis of Chiral this compound Derivatives

The production of specific enantiomers of this compound is of significant interest, particularly for the pharmaceutical industry where chirality is crucial for drug efficacy. acs.org Biocatalytic methods are often preferred for their high stereoselectivity. acs.org

Biocatalytic Reduction Methodologies

Biocatalytic reduction of a precursor, ethyl 4-chloro-3-oxobutanoate (also known as ethyl 4-chloroacetoacetate or COBE), is a common and effective strategy to produce chiral ethyl 4-chloro-3-hydroxybutanoate, a closely related and important chiral building block. nih.govthieme-connect.commdpi.comresearchgate.netnih.govnih.govnih.govtandfonline.comarkat-usa.orgresearchgate.netrsc.orggoogle.comrsc.org These biocatalytic systems often employ enzymes or whole microbial cells to achieve high enantiomeric excess (e.e.).

Carbonyl reductases (CRs) are a class of enzymes that catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. nih.govsioc-journal.cnrsc.org These enzymes, often NADPH-dependent, are highly effective in producing enantiomerically pure compounds. nih.govnih.govnih.govtandfonline.com For instance, a carbonyl reductase from Saccharomyces cerevisiae (YDL124W) has been shown to exclusively produce the (S)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate. nih.gov Conversely, other reductases from the same organism, such as YOR120W and YOL151W, produce the (R)-form. nih.gov

To overcome the cost associated with the cofactor NADPH, a coenzyme regeneration system is often coupled with the reduction reaction. nih.govthieme-connect.comnih.gov This can be achieved by using a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a co-substrate like glucose to regenerate NADPH. nih.govnih.govnih.gov

Research has identified and engineered various carbonyl reductases for improved stability and activity. For example, two stereocomplementary carbonyl reductases, DhCR and CgCR, have been identified for the efficient synthesis of both (S)- and (R)-3-hydroxy-4-chlorobutyrate with high yields and excellent enantioselectivity (>99% e.e.). rsc.orgrsc.org

Table 1: Examples of Enzyme-Catalyzed Reduction of Ethyl 4-chloro-3-oxobutanoate

| Enzyme Source | Product Enantiomer | Coenzyme Regeneration | Achieved e.e. (%) | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae YDL124W | (S)-ethyl 4-chloro-3-hydroxybutanoate | Glucose Dehydrogenase | Exclusive (S)-form | nih.gov |

| Saccharomyces cerevisiae YOL151W | (R)-ethyl 4-chloro-3-hydroxybutanoate | Glucose Dehydrogenase | 98 | nih.govjmb.or.kr |

| Sporobolomyces salmonicolor | (R)-ethyl 4-chloro-3-hydroxybutanoate | Glucose Dehydrogenase | >92 | nih.gov |

| Candida magnoliae | (S)-ethyl 4-chloro-3-hydroxybutanoate | Not specified | >92 | nih.gov |

| DhCR | (S)-3-hydroxy-4-chlorobutyrate | Glucose Dehydrogenase | >99 | rsc.orgrsc.org |

| CgCR | (R)-3-hydroxy-4-chlorobutyrate | Glucose Dehydrogenase | >99 | rsc.orgrsc.org |

Whole cells of microorganisms, particularly yeasts like Saccharomyces cerevisiae (baker's yeast), are widely used for the asymmetric reduction of keto esters. researchgate.netarkat-usa.orgacs.orgresearchgate.net This approach is often simpler and more cost-effective than using isolated enzymes. The reduction of ethyl 4-chloro-3-oxobutanoate using Saccharomyces cerevisiae can produce either the (S) or (R) enantiomer of ethyl 4-chloro-3-hydroxybutanoate, depending on the reaction conditions and the specific yeast strain used. researchgate.nettandfonline.comarkat-usa.org

The enantioselectivity of the reduction can be influenced by various factors, including the yeast/substrate ratio, the presence of additives, and the temperature. arkat-usa.org For example, the addition of allyl bromide or allyl alcohol can significantly improve the enantiomeric excess of the product. arkat-usa.org Pre-treatment of the yeast cells, such as by heating or with enzyme inhibitors, can also enhance the stereoselectivity. researchgate.net

One of the challenges with whole-cell biocatalysis is substrate and product inhibition. researchgate.net To mitigate this, strategies such as slow-release biocatalysis using resins like Amberlite XAD 2 have been developed, leading to increased reaction yield and optical purity. researchgate.net

Table 2: Microbial Reduction of Ethyl 4-chloro-3-oxobutanoate

| Microorganism | Product Enantiomer | Key Findings | Yield (%) | e.e. (%) | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | (S)-ethyl 4-chloro-3-hydroxybutanoate | Slow-release biocatalysis with Amberlite XAD 2 resin improved yield and purity. | 84 | 93 | researchgate.net |

| Saccharomyces cerevisiae | (S) or (R)-ethyl 4-chloro-3-hydroxybutanoate | Additives like allyl bromide or allyl alcohol can control enantioselectivity. | - | 90-97 | arkat-usa.org |

| Zygosaccharomyces rouxii | (S)-ethyl 4-chloro-3-hydroxybutanoate | High enantioselectivity under various conditions. | - | ≥98 | tandfonline.com |

| Pichia capsulata | (S)-ethyl 4-chloro-3-hydroxybutanoate | Oxygen-limited growth conditions were necessary for reduction with glucose-grown cells. | - | 92-99 | tandfonline.com |

Enzyme-Coupled Cofactor Regeneration Systems in Bioreductions

Bioreductions, particularly the asymmetric reduction of ketoesters to chiral alcohols, are heavily reliant on nicotinamide (B372718) cofactors like NAD(P)H. The high cost of these cofactors necessitates their continuous regeneration for a process to be economically feasible. jmb.or.kr The "coupled-enzyme" approach is a general and effective strategy, wherein a primary enzyme catalyzes the desired reduction while a second, coupled enzyme regenerates the consumed cofactor. jmb.or.kr

A common and highly effective system involves coupling the primary alcohol dehydrogenase (ADH) or reductase with a secondary dehydrogenase, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH). tandfonline.comnih.gov In this system, the secondary dehydrogenase oxidizes a sacrificial co-substrate, thereby reducing NAD(P)⁺ back to NAD(P)H.

For instance, in the synthesis of (R)-ethyl 4-chloro-3-hydroxybutanoate ((R)-CHBE), a carbonyl reductase (CgCR) can be co-expressed with GDH in E. coli cells. mdpi.com The GDH utilizes glucose to regenerate the NADPH required by the CgCR for the reduction of the ethyl 4-chloro-3-oxobutanoate (COBE) substrate (Figure 1). mdpi.comoup.com This whole-cell biocatalyst approach is advantageous as it avoids complex enzyme purification steps. mdpi.com

| Primary Reaction (Reduction) | Cofactor Regeneration |

|---|---|

| Ethyl 4-chloro-3-oxobutanoate + NADPH + H⁺ → (R)-Ethyl 4-chloro-3-hydroxybutanoate + NADP⁺ | Glucose + NADP⁺ + H₂O → Gluconic acid + NADPH + H⁺ |

| Catalyst: Carbonyl Reductase (e.g., CgCR) | Catalyst: Glucose Dehydrogenase (GDH) |

This table illustrates the coupled reaction for the synthesis of (R)-CHBE, where the NADPH consumed by the reductase is regenerated by GDH through the oxidation of glucose. mdpi.com

A critical aspect of the GDH-coupled system is the management of pH. The oxidation of glucose produces gluconic acid, which can lower the pH of the reaction medium and potentially decrease enzyme activity. jmb.or.krsci-hub.se To counteract this, reactions can be performed in a controlled reactor system where a base, such as Na₂CO₃, is automatically added to maintain the optimal pH. sci-hub.se Formate dehydrogenase (FDH) offers an alternative where the co-product is carbon dioxide, which can be more easily removed from the system. nih.gov

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic catalysis to create efficient and selective reaction cascades. This approach is particularly valuable for producing complex chiral molecules. An example of this strategy is the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, a useful pharmaceutical intermediate, starting from (S)-4-chloro-ethyl 3-hydroxybutanoate. google.com

In a reported method, the chiral starting material, (S)-4-chloro-ethyl 3-hydroxybutanoate, is subjected to an enzymatic conversion using a halogenohydrin dehalogenase (HHEC). google.com This enzyme catalyzes the substitution of the chlorine atom with a cyanide group, sourced from sodium cyanide and hydrocyanic acid, to yield the final product. google.com Key process parameters such as pH and reactant ratios are optimized to achieve high chemical and optical purity. google.com

The process involves:

Starting Material : (S)-4-chloro-ethyl 3-hydroxybutanoate (produced via asymmetric reduction).

Enzyme : Halohydrin dehalogenase from Escherichia coli.

Chemical Reagents : Sodium cyanide and hydrocyanic acid.

Reaction Conditions : The reaction is conducted in an aqueous phase at approximately 40°C, with the pH controlled around 7.0. google.com

Outcome : The process yields (R)-4-cyano-3-hydroxy ethyl butyrate (B1204436) with high chemical purity (98%) and excellent optical purity (99% ee). google.com

This strategy effectively uses an enzymatic step to introduce a new functional group with high selectivity onto a chiral scaffold that was itself likely generated through a prior catalytic reduction (either chemical or enzymatic).

Asymmetric Catalysis for Chlorinated Ester Production

While enzymatic methods are powerful, asymmetric chemical catalysis provides a complementary route to chiral chlorinated esters. These methods often utilize chiral organocatalysts or metal complexes to induce stereoselectivity in chlorination reactions. Chiral α-chlorinated carbonyl compounds are valuable building blocks for various biologically active molecules. jst.go.jp

One prominent strategy is the direct asymmetric α-chlorination of β-keto esters using a chlorine source like N-chlorosuccinimide (NCS) in the presence of a chiral catalyst. jst.go.jpresearchgate.net Various catalyst systems have been developed to achieve high yields and enantioselectivities.

Organocatalytic Approach: A diaminomethylenemalononitrile organocatalyst has been shown to effectively promote the asymmetric chlorination of cyclic β-keto esters. jst.go.jp This method is considered environmentally benign compared to many metal-based catalyses. jst.go.jp For example, using just 1 mol% of the catalyst and NCS as the chlorine source, various α-chlorinated products can be obtained in excellent yields with moderate to high enantioselectivities. jst.go.jp

Metal-Based Catalysis: Chiral metal complexes are also employed for this transformation. A catalyst system comprising a PyBidine ligand and zinc acetate, specifically N-pentafluorobenzyl-PyBidine-Zn(OAc)₂, has been developed for the asymmetric chlorination of α-benzyl-β-ketoesters with NCS. researchgate.net This system was found to produce the desired chlorinated products with enantiomeric excesses up to 82%. researchgate.net

The table below summarizes findings from the asymmetric chlorination of a model β-keto ester using an organocatalyst, demonstrating the influence of reaction conditions on stereoselectivity. jst.go.jp

| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Toluene | 0 | 97 | 56 |

| 2 | CH₂Cl₂ | 0 | 98 | 44 |

| 3 | THF | 0 | 97 | 25 |

| 4 | Et₂O | 0 | 95 | 45 |

| 5 | Toluene | -80 | 96 | 72 |

Data derived from a study on diaminomethylenemalononitrile organocatalysis for the asymmetric chlorination of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. jst.go.jp

These catalytic methods represent a powerful alternative for producing enantiomerically enriched chlorinated esters directly, avoiding the need for kinetic resolution of a racemic mixture.

Industrial Scale-Up and Process Optimization for this compound Synthesis

Moving from a laboratory-scale procedure to large-scale industrial production requires rigorous process optimization to ensure high yields, cost-effectiveness, and sustainability.

High-Yield and Cost-Effective Production Methodologies

The economic viability of synthesizing this compound derivatives on an industrial scale hinges on maximizing productivity and yield. For the biocatalytic production of ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), significant progress has been made.

One highly efficient method utilizes a robust NADH-dependent reductase from E. coli CCZU-K14. This system is capable of asymmetrically reducing the substrate, ethyl 4-chloro-3-oxobutanoate (COBE), at very high concentrations (up to 3000 mM) to produce (S)-CHBE in high yield (>99.0%) and with exceptional enantiomeric purity (>99.9% ee) after a 14-hour reaction. nih.gov The ability to perform reactions at such high substrate loadings is crucial for minimizing reactor volume and downstream processing costs, indicating high potential for industrial application. nih.gov

Another study, using a different alcohol dehydrogenase (SmADH31) co-expressed with GDH for cofactor regeneration, reported a productivity of 666 g L⁻¹ (4.0 M) of (S)-CHBE, which was noted as the highest productivity reported at the time. sci-hub.se This was achieved in a monophasic aqueous system, simplifying the process. sci-hub.se

Chemical reduction methods have also been optimized for industrial scale. A process using sodium borohydride as the reducing agent in methanol (B129727) to convert ethyl 4-chloroacetoacetate has been developed to achieve yields between 83% and 87%. google.com This method is presented as suitable for large-scale production due to its efficiency and the implementation of solvent recycling. google.com

Integration of Green Chemistry Principles in Synthetic Processes (e.g., solvent recycling)

Modern chemical manufacturing places a strong emphasis on green chemistry to minimize environmental impact. Key principles include the use of safer solvents, waste reduction, and process intensification.

A notable example is the chemical reduction of ethyl 4-chloroacetoacetate using sodium borohydride. google.com This process was specifically designed to be environmentally friendly by incorporating the independent recycling of two solvent systems: methanol and a hydrogen chloride-methanol mixture used for workup. This recycling strategy significantly reduces solvent consumption and waste generation, lowering costs and environmental pollution. google.com The method also avoids the use of low-boiling-point solvents, further enhancing safety and operational efficiency. google.com

Reactivity and Mechanistic Studies of Ethyl 3 Chlorobutanoate

Elimination Reactions

Pyrolysis and Ester Elimination Mechanisms

The gas-phase pyrolysis of alkyl halides is a well-documented process that typically proceeds via a unimolecular elimination reaction to yield an olefin and a hydrogen halide. Current time information in Bangalore, IN. For compounds like ethyl 3-chlorobutanoate, which possess β-hydrogens, the most accepted mechanism involves a four-membered cyclic transition state. Current time information in Bangalore, IN. In this concerted process, the C-Cl bond is polarized, and a β-hydrogen is abstracted by the departing chloride ion, leading to the formation of a double bond. This dehydrochlorination of this compound results in the formation of ethyl crotonate and ethyl vinylacetate.

In contrast, the pyrolysis of isomeric chloroesters can follow different pathways. For instance, the pyrolysis of ethyl 4-chlorobutyrate proceeds through a different mechanism involving the ester group itself. ethz.ch It decomposes to produce ethylene, hydrogen chloride, and γ-butyrolactone, with 4-chlorobutyric acid identified as a primary intermediate. ethz.ch This reaction is homogeneous, unimolecular, and follows a first-order rate law. ethz.ch The formation of γ-butyrolactone in this case is a result of intramolecular cyclization of the intermediate, a reaction driven by the proximity of the carboxyl group to the halogenated carbon.

| Compound | Primary Pyrolysis Products | Key Mechanistic Feature |

|---|---|---|

| This compound | Ethyl crotonate, Ethyl vinylacetate, HCl | Four-membered cyclic dehydrochlorination Current time information in Bangalore, IN. |

| Ethyl 4-chlorobutyrate | Ethylene, γ-Butyrolactone, HCl | Ester elimination and intramolecular cyclization of 4-chlorobutyric acid intermediate ethz.ch |

Nucleophilic Substitution Reactions at the Halogenated Position

The chlorine atom at the C-3 position of this compound renders this carbon electrophilic and susceptible to nucleophilic attack. vulcanchem.com This allows for a variety of substitution reactions, typically following an S(_N)2 mechanism, where the chloride ion acts as the leaving group.

A range of nucleophiles can be employed to displace the chloride, leading to a diverse set of functionalized butanoates. For example, reaction with sodium azide (B81097) (NaN(_3)) yields ethyl 3-azidobutanoate. This reaction is analogous to the synthesis of ethyl azidoacetate from ethyl chloroacetate (B1199739) and sodium azide. Similarly, amination can be achieved to produce compounds like ethyl 3-aminobutanoate. nih.gov The versatility of this reaction makes this compound a useful building block in organic synthesis. vulcanchem.comcymitquimica.com

| Nucleophile | Product | Product IUPAC Name |

|---|---|---|

| Azide (N₃⁻) | C₆H₁₁N₃O₂ | Ethyl 3-azidobutanoate |

| Ammonia (NH₃) | C₆H₁₃NO₂ | Ethyl 3-aminobutanoate nih.gov |

| Hydroxide (OH⁻) | C₆H₁₂O₃ | Ethyl 3-hydroxybutanoate |

| Cyanide (CN⁻) | C₇H₁₁NO₂ | Ethyl 3-cyanobutanoate |

Intramolecular Cyclization Reactions (e.g., formation of cyclic derivatives from related intermediates)

While this compound itself does not readily cyclize, its corresponding carboxylic acid, 3-chlorobutanoic acid, can undergo intramolecular cyclization to form β-butyrolactone. wikipedia.orgcymitquimica.com This reaction typically occurs under basic conditions, where the carboxyl group is deprotonated to a carboxylate. The resulting carboxylate anion then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular S(_N)2 reaction, displacing the chloride ion and forming the four-membered lactone ring. wikipedia.org

This type of reaction is a common method for the synthesis of lactones from halocarboxylic acids. mdpi.comyoutube.com The stability and yield of the resulting lactone are dependent on the ring size. The formation of five-membered rings (γ-lactones) is often more favorable, as seen in the cyclization of 4-chlorobutyric acid to γ-butyrolactone. ethz.chresearchgate.net However, the formation of β-lactones like β-butyrolactone from 3-haloacids is also a well-established synthetic route. wikipedia.org

Stereochemical Outcomes and Mechanisms in Transformations of Chiral this compound Derivatives

Stereoselectivity in Friedel-Crafts Alkylation (for related optically active compounds)

The Friedel-Crafts alkylation, a fundamental C-C bond-forming reaction, can be rendered stereoselective by using chiral substrates. While direct studies on this compound are not prevalent, research on related chiral electrophiles demonstrates the principles involved. The use of chiral β-hydroxy or β-halo esters in Friedel-Crafts reactions with aromatic and heteroaromatic nucleophiles can proceed with high diastereoselectivity. beilstein-journals.orgacs.org

The stereochemical outcome is often dependent on the Lewis acid catalyst used, which coordinates to the carbonyl oxygen or the halogen, increasing the electrophilicity of the reactive center. beilstein-journals.orgnih.gov In many cases, these reactions are proposed to proceed through a carbocationic intermediate, which can potentially lead to racemization. beilstein-journals.org However, by carefully choosing the catalyst and reaction conditions, high levels of stereocontrol can be achieved, making it a valuable method for synthesizing enantiomerically enriched compounds. researchgate.netnih.gov For instance, the alkylation of indoles with β,γ-unsaturated-α-ketoesters using a chiral Cu(II)-BOX catalyst can yield products with excellent enantioselectivity. acs.org

Studies on Chloro Vinyl Epoxide Ring Opening and Cyclic Chloronium Ion Intermediates

The stereochemical outcome of reactions at a chiral center adjacent to a potential participating group can often be explained by the formation of cyclic intermediates. In the context of 3-chloro compounds, the concept of a cyclic chloronium ion intermediate is significant. masterorganicchemistry.comucr.edu Although not formed from this compound directly, related structures like chloro vinyl epoxides provide insight into this mechanism. ethz.ch

Advanced Stereochemical Characterization and Enantiomeric Purity Assessment of Ethyl 3 Chlorobutanoate and Its Chiral Derivatives

Methods for Determining Enantiomeric Excess

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. The precise determination of this value is crucial for evaluating the effectiveness of asymmetric syntheses. thieme-connect.de The primary methods for determining the enantiomeric excess of chiral compounds like ethyl 3-chlorobutanoate fall into two main categories: Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining enantiomeric excess. nih.gov Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. To differentiate them, a chiral environment must be introduced. This is typically achieved through one of three main approaches:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. researchgate.net Diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the quantification of the original enantiomeric ratio. researchgate.net A key requirement is that the derivatization reaction must proceed to completion without any kinetic resolution or racemization. thieme-connect.de

Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a solution containing a chiral solvating agent. The CSA forms transient, diastereomeric complexes with each enantiomer through weak interactions like hydrogen bonding or dipole-dipole forces. researchgate.net This association leads to chemically shifted, resolvable peaks for each enantiomer in the NMR spectrum, allowing for the determination of their ratio.

Chiral Lanthanide Shift Reagents: These are coordination complexes of lanthanide ions with a chiral ligand. They function by inducing large chemical shifts in the spectrum of the analyte through coordination. The diastereomeric complexes formed between the shift reagent and the enantiomers experience different degrees of shifting, leading to the separation of signals.

A novel approach avoids the formation of diastereomers by using a symmetrical achiral molecule as a resolving agent. This method relies on the complexation in a fast exchange regime, where a linear relationship is observed between the enantiomeric excess and the induced chemical shift non-equivalence in the ¹H NMR spectrum. nih.gov

Table 1: Comparison of NMR-Based Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages | Disadvantages |

| Chiral Derivatizing Agents (CDA) | Covalent bonding of enantiomers to a chiral agent to form diastereomers. | Large, clear separation of signals is often achieved. | The reaction must go to completion; potential for kinetic resolution and racemization; analyte cannot be recovered. thieme-connect.de |

| Chiral Solvating Agents (CSA) | Formation of transient, non-covalent diastereomeric complexes. | Analyte can be recovered easily; no chemical modification required. | Signal separation is often small and can be dependent on concentration, solvent, and temperature. |

| Chiral Lanthanide Shift Reagents | Formation of diastereomeric coordination complexes that induce large chemical shifts. | Can produce significant signal separation. | Can cause significant line broadening in the spectrum; requires a coordinating functional group on the analyte. |

Chromatographic Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are among the most widely used and accurate methods for determining enantiomeric purity. nih.gov These methods involve passing the enantiomeric mixture through a column containing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and thus, separation. The relative area of the chromatographic peaks corresponds to the ratio of the enantiomers in the mixture. researchgate.net

Chiral Separation Techniques for Enantiomers

The separation of enantiomers is a fundamental challenge that is overcome by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP) in chromatography. mz-at.de High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques for the analytical separation of the enantiomers of this compound and its derivatives. yakhak.orggcms.cz

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile method for separating a wide range of chiral compounds. yakhak.org The success of the separation is highly dependent on the choice of the CSP. yakhak.org Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely used and have proven effective for resolving chiral esters. yakhak.orgresearchgate.net These CSPs function through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which lead to differential binding of the enantiomers. uni-muenchen.de For instance, a reliable chiral HPLC method was developed for a structurally related compound, ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, where its four stereoisomers were successfully resolved using an OD-RH (reversed-phase) column. nih.gov The mobile phase composition, often a mixture of hexane (B92381) and an alcohol like 2-propanol with an additive such as trifluoroacetic acid (TFA), is a critical parameter that is optimized to achieve the best separation. researchgate.net

Chiral Gas Chromatography (GC)

Chiral GC is particularly well-suited for the separation of volatile and thermally stable compounds. gcms.cz The most common CSPs used in chiral GC are based on derivatized cyclodextrins. gcms.czuni-muenchen.de Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity. Enantiomers can be separated based on the differential stability of the inclusion complexes they form with the cyclodextrin (B1172386). uni-muenchen.de For example, enantiomers of ethyl 3-hydroxybutanoate have been successfully assayed in wine samples using a β-cyclodextrin-based chiral GC column. nih.gov The selection of the specific cyclodextrin derivative and the temperature program are crucial for optimizing the separation. gcms.cz The NIST Chemistry WebBook provides retention index data for this compound on standard non-polar GC columns, which is useful for general analysis but not for enantiomeric separation. nist.gov

Table 2: Common Chiral Stationary Phases (CSPs) for Separation of Chiral Esters

| Chromatographic Technique | CSP Type | Common Examples | Principle of Separation | Application Example |

| HPLC | Polysaccharide-based | Amylose and Cellulose derivatives (e.g., Chiralpak IA, Chiralcel OD-H) yakhak.org | Formation of transient diastereomeric complexes via hydrogen bonds, dipole-dipole, and π-π interactions. uni-muenchen.de | Resolution of α-amino acid esters. yakhak.orgresearchgate.net |

| GC | Cyclodextrin-based | Derivatized β-cyclodextrins (e.g., Rt-βDEXsm, Rt-βDEXse) gcms.cz | Differential inclusion of enantiomers into the chiral cyclodextrin cavity. uni-muenchen.de | Separation of ethyl 3-hydroxybutanoate enantiomers. nih.gov |

Factors Influencing Stereoselectivity in Synthesis and Reactions

The stereochemical outcome of a chemical reaction that produces a chiral center is determined by a variety of factors. In the synthesis of enantiomerically enriched this compound or its precursors, such as ethyl 3-hydroxybutanoate, both biocatalytic and traditional chemical methods are employed, and stereoselectivity is influenced by specific reaction parameters.

Biocatalytic Methods

Asymmetric reduction of β-ketoesters to their corresponding chiral β-hydroxyesters is a common strategy, often employing whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) or other microorganisms such as Kluyveromyces marxianus. researchgate.netresearchgate.net Several factors can be manipulated to improve the stereoselectivity of these biotransformations:

Enzyme Specificity: Different yeast strains and microorganisms contain a variety of oxidoreductases (alcohol dehydrogenases) with differing substrate specificities and stereopreferences (either for the (R)- or (S)-enantiomer). researchgate.nettandfonline.com The choice of microorganism is therefore a primary determinant of the product's stereochemistry.

Substrate Structure: The structure of the substrate itself, such as the nature of the halide in ethyl 4,4,4-trihalide-3-oxobutanoate, can significantly impact both the conversion rate and the enantiomeric excess of the product. researchgate.net

Reaction Conditions (Temperature & pH): The stability and activity of the enzymes responsible for the reduction are sensitive to temperature and pH. For example, in the synthesis of a related chlorinated ester, the optimal temperature was found to be between 28–33°C and the pH between 6.0–7.5. vulcanchem.com Heating the yeast cells prior to the reaction can also remarkably improve the stereoselectivity by denaturing specific competing enzymes. researchgate.net

Enzyme Inhibitors: The addition of specific enzyme inhibitors can be used to block the activity of reductases that produce the undesired enantiomer. For instance, pre-incubation of baker's yeast with allyl alcohol was shown to significantly improve the enantiomeric excess of (S)-ethyl 4-chloro-3-hydroxybutanoate by inhibiting enzymes that produce the (R)-enantiomer. researchgate.net

Chemical Synthesis Methods

Traditional chemical synthesis offers alternative routes where stereoselectivity is controlled by the choice of reagents and reaction conditions.

Chiral Catalysts and Auxiliaries: In asymmetric synthesis, a chiral catalyst or a chiral auxiliary is used to direct the reaction towards one enantiomer. This is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds. researchgate.net

Nucleophilic Substitution: this compound can be synthesized via the nucleophilic substitution of ethyl 3-hydroxybutanoate using a reagent like thionyl chloride. vulcanchem.com If the starting alcohol is enantiomerically pure, the stereochemical outcome of this reaction (inversion or retention of configuration) depends on the specific reaction mechanism, which can be influenced by the solvent and other conditions.

Transesterification: Lipase-catalyzed transesterification is a powerful method for the kinetic resolution of racemic alcohols or esters. google.com For example, reacting a racemic 2-substituted-3-hydroxycarboxylic acid ester with an acyl donor in the presence of a lipase (B570770) can lead to the selective acylation of one enantiomer, allowing for the separation of the fast-reacting enantiomer from the unreacted one. google.com The choice of lipase and the ester substrate can influence the selectivity of the resolution. google.com

Table 3: Factors Influencing Stereoselectivity in the Synthesis of Chiral Butanoate Derivatives

| Method | Influencing Factor | Effect on Stereoselectivity | Example |

| Biocatalytic Reduction | Choice of Microorganism | Different organisms have enzymes with inherent (R) or (S) selectivity. | K. marxianus can lead to high ee for (R)-hydroxyesters. researchgate.net |

| Temperature Pretreatment | Heating yeast can denature enzymes that produce the undesired enantiomer. | Heating baker's yeast improved the ee of the (S)-product. researchgate.net | |

| Additives/Inhibitors | Selectively inhibit enzymes responsible for forming the minor enantiomer. | Allyl alcohol addition increased the ee of (S)-ethyl 4-chloro-3-hydroxybutanoate to 97%. researchgate.net | |

| Chemical Synthesis | Chiral Catalysts | Directs the formation of a specific enantiomer in asymmetric reactions. | General principle in asymmetric synthesis. researchgate.net |

| Starting Material Purity | The enantiomeric purity of the product is dependent on the purity of the chiral starting material. | Synthesis from enantiopure ethyl 3-hydroxybutanoate. vulcanchem.com | |

| Lipase in Kinetic Resolution | The type of lipase and substrate affects the efficiency and selectivity of the resolution. | Lipase P used for resolution of ethyl 2-methyl-3-hydroxybutanoate. google.com |

Applications of Ethyl 3 Chlorobutanoate As a Synthetic Synthon and Intermediate

Precursor in Pharmaceutical Synthesis

The chiral nature of derivatives of ethyl 3-chlorobutanoate makes it a particularly valuable synthon in the preparation of enantiomerically pure active pharmaceutical ingredients (APIs). vulcanchem.com

This compound is a key precursor in the synthesis of L-carnitine, a vital compound involved in fatty acid metabolism in mammals. nih.gov The synthesis often proceeds through a closely related chiral intermediate, ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-ECHB). nih.gov This intermediate can be produced from ethyl 4-chloroacetoacetate through asymmetric reduction. researchgate.netgoogle.com

One synthetic route involves the following key steps:

Asymmetric Reduction: Ethyl 4-chloroacetoacetate is reduced to form ethyl (R)-4-chloro-3-hydroxybutyrate. This enantioselective reduction is a critical step and can be achieved using biocatalysts like Saccharomyces cerevisiae reductase or chemical methods involving chiral oxazaborolidines. nih.govresearchgate.net

Another approach utilizes the kinetic resolution of racemic ethyl 4-chloro-3-hydroxybutyrate using enzymes like lipase (B570770) to isolate the desired (R)-enantiomer for subsequent conversion to L-carnitine. google.com

Table 1: Key Intermediates in L-Carnitine Synthesis

| Compound Name | Role in Synthesis | Reference |

| Ethyl 4-chloroacetoacetate | Starting material for asymmetric reduction | researchgate.netgoogle.com |

| Ethyl (R)-4-chloro-3-hydroxybutanoate | Chiral intermediate obtained after reduction | nih.govresearchgate.net |

| L-Carnitine | Final pharmaceutical product | nih.gov |

| Acetyl-L-carnitine | A derivative of L-carnitine also synthesized from the intermediate | researchgate.net |

This compound derivatives are crucial for synthesizing γ-amino-β-hydroxy amino acids (GABAs), a class of compounds with significant biological activity. tandfonline.com A prominent example is (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB), a neuromodulator with antiepileptic and hypotensive properties. researchgate.net

The synthesis of (R)-GABOB often employs ethyl (R)-3-hydroxy-4-chlorobutyrate as a key chiral intermediate. tandfonline.comresearchgate.net This intermediate can be prepared through the selective reduction of (R)-4-(trichloromethyl)-oxetan-2-one. tandfonline.com The resulting ethyl (R)-3-hydroxy-4-chlorobutyrate serves as a versatile building block for constructing the target molecule. tandfonline.comresearchgate.netresearchgate.net

Chiral β-hydroxy esters derived from this compound are important precursors for various pharmaceuticals, including the widely prescribed cholesterol-lowering drugs known as statins. researchgate.net Specifically, (S)-4-chloro-3-hydroxybutanoate ethyl ester is a key building block for drugs such as Atorvastatin. researchgate.net

The synthesis of these statin side-chains often relies on the stereoselective reduction of a keto-ester precursor. researchgate.net Biocatalytic methods, for example using baker's yeast (Saccharomyces cerevisiae), can be employed to reduce ethyl 4-chloro-3-oxobutanoate to the desired (S)- or (R)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate with high enantiomeric excess. researchgate.netresearchgate.net

Furthermore, 4-[Boc(methyl)amino]-3-hydroxy-2-butenoates, which are synthesized from related starting materials, are novel precursors for statine (B554654) analogues. southampton.ac.uk These compounds belong to the structural class of γ-amino-β-hydroxy acids and are used in the design of pseudopeptides that inhibit aspartic acid proteases. southampton.ac.uk

Table 2: Research Findings on Statin Intermediate Synthesis

| Intermediate | Application | Synthetic Method | Key Finding | Reference |

| (S)-4-chloro-3-hydroxybutanoate ethyl ester | Precursor for Atorvastatin | Asymmetric reduction of ethyl-4-chloro-3-oxobutanoate | Can be produced with high enantiomeric excess (up to 97%) using baker's yeast with pretreatments. | researchgate.net |

| (3R,5S)-6-chloro-3,5-dihydroxyhexanoic acid tert-butyl ester | Chiral precursor of statins | Bioreduction using engineered bacteria | Engineered bacteria containing multiple reductase genes can efficiently produce the precursor. | mdpi.com |

Utility in Agrochemical Development

This compound serves as an intermediate in the synthesis of agrochemicals. ontosight.ai Its structural features allow it to be incorporated into more complex molecules that may exhibit pesticidal or herbicidal activity. smolecule.com For instance, the reduction of this compound with reagents like lithium aluminium hydride (LiAlH₄) yields 3-chlorobutanol, which is a precursor to agrochemicals. vulcanchem.com While specific commercial agrochemicals derived directly from this compound are not extensively detailed in the provided search results, its role as a building block is acknowledged. ontosight.aivulcanchem.comsmolecule.com

Role in Fine Chemical Production

Beyond pharmaceuticals and agrochemicals, this compound is a valuable intermediate in the broader fine chemical industry. ontosight.ai Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The versatility of this compound, allowing for transformations at both the ester and the chlorinated carbon, makes it a useful starting point for a variety of these specialized chemicals. ontosight.aivulcanchem.com

Reagent in Diverse Organic Transformations

The reactivity of this compound allows it to participate in a range of organic reactions, making it a useful reagent for synthetic chemists. ontosight.ai

Key transformations include:

Nucleophilic Substitution: The chlorine atom at the C-3 position is susceptible to substitution by various nucleophiles, such as hydroxides or amines. This reaction is fundamental in creating derivatives like ethyl 3-hydroxybutanoate or ethyl 3-aminobutanoate esters. vulcanchem.com

Reduction: The ester group can be reduced to an alcohol. For example, reduction with lithium aluminum hydride (LiAlH₄) produces 3-chlorobutanol. vulcanchem.com

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-chlorobutanoic acid and ethanol (B145695). vulcanchem.com

These reactions highlight the compound's utility as a flexible building block, enabling the introduction of specific structural motifs into a target molecule. ontosight.aivulcanchem.com

Analytical Chemistry Methodologies in Ethyl 3 Chlorobutanoate Research

Chromatographic Separation and Quantification Techniques

Chromatography is an essential tool for separating the components of a mixture, allowing for the quantification of ethyl 3-chlorobutanoate and the detection of any impurities.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for achieving effective separation. For instance, the retention of this compound has been studied on different capillary columns, such as the non-polar SE-30 and the more polar OV-351, to determine its retention indices, which aid in its identification. hmdb.ca

Headspace Gas Chromatography for Impurity Analysis

A significant application of GC in the context of this compound research is the use of headspace analysis for the detection of volatile impurities. nih.govrsc.org Headspace GC is particularly useful for analyzing residual solvents or by-products from the synthesis process without injecting the entire sample matrix, which can be non-volatile. researchgate.net In this technique, the sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (the headspace) above the sample. A portion of this headspace gas is then injected into the GC system for analysis. nih.gov

This method is highly sensitive and is commonly employed in the pharmaceutical industry to quantify genotoxic impurities, which may be present at trace levels. researchgate.net While specific studies detailing headspace GC for this compound are not prevalent, the methodology is widely applicable to related compounds and would be the standard approach for identifying and quantifying volatile impurities such as residual starting materials or solvents from its synthesis. researchgate.net

A typical headspace GC method involves optimizing parameters such as the equilibration temperature and time in the headspace vial to ensure the efficient transfer of volatile analytes into the gas phase for subsequent chromatographic separation and detection. researchgate.net

Table 1: Illustrative Headspace GC Parameters for Volatile Impurity Analysis

| Parameter | Value | Purpose |

| Headspace Oven Temperature | 80-120 °C | To facilitate the partitioning of volatile impurities into the headspace. |

| Vial Equilibration Time | 15-30 min | To ensure that the concentration of analytes in the headspace has reached equilibrium. |

| Injection Volume | 1 mL | The volume of the headspace gas injected into the GC. |

| GC Column | DB-624 or equivalent | A common column for the separation of volatile organic compounds. |

| Carrier Gas | Helium or Nitrogen | The mobile phase that carries the analytes through the column. |

| Detector | Flame Ionization Detector (FID) | A sensitive detector for organic compounds. |

This table presents a generalized set of parameters and would require optimization for the specific analysis of this compound.

This compound possesses a chiral center at the third carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers. tandfonline.com As enantiomers often exhibit different biological activities, their separation and quantification are of significant importance, particularly in pharmaceutical applications. chemicalbook.comresearchgate.net Chiral chromatography is the primary technique used for this purpose. chemicalbook.comresearchgate.net

Chiral gas chromatography (GC) is a prominent method for the enantiomeric separation of volatile compounds. sci-hub.se This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Cyclodextrin-based CSPs are widely used for the separation of a variety of chiral molecules, including esters. nih.govuni-muenchen.de For example, the enantiomers of the structurally similar compound, ethyl 3-hydroxybutanoate, have been successfully separated using a β-cyclodextrin-based chiral GC column. nih.gov This approach would be directly applicable to the enantiomeric resolution of this compound.

Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be employed. tandfonline.com In this technique, the separation is also based on the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based chiral stationary phases are commonly used in HPLC for their broad applicability. acs.org

Table 2: Chiral Chromatography Approaches for Enantiomeric Analysis of Butanoate Esters

| Technique | Chiral Stationary Phase (Example) | Principle | Reference Application |

| Chiral Gas Chromatography (GC) | β-cyclodextrin derivative | Enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin (B1172386), leading to different retention times. | Separation of ethyl 3-hydroxybutanoate enantiomers in wine. nih.gov |

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Differential interactions (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral polymer. | General method for the separation of a wide range of chiral compounds. acs.org |

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance for structural confirmation)

Spectroscopic methods are indispensable for the structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structure of organic compounds like this compound. azom.com

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). azom.com The chemical shifts, splitting patterns (multiplicity), and integration of the signals in an NMR spectrum allow for the precise determination of the molecular structure. azom.com

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) protons adjacent to the carbonyl group, the methine proton at the chiral center, and the methyl protons adjacent to the chiral center. The position and splitting of the methine proton's signal would be particularly informative for confirming the position of the chlorine atom.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, and the chemical shifts would be indicative of their chemical environment (e.g., carbonyl carbon, carbon bonded to chlorine, etc.).

Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Multiplicity (¹H NMR) |

| CH₃-CH₂-O- | ~1.2 | ~14 | Triplet |

| CH₃-CH₂-O- | ~4.1 | ~61 | Quartet |

| -C(=O)- | - | ~170 | - |

| -CH₂-C(=O)- | ~2.7 | ~47 | Doublet of Doublets |

| -CH(Cl)- | ~4.4 | ~55 | Sextet |

| CH₃-CH(Cl)- | ~1.6 | ~25 | Doublet |

Note: These are predicted values based on standard chemical shift tables and data for similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Computational and Theoretical Investigations of Ethyl 3 Chlorobutanoate

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of ethyl 3-chlorobutanoate. These calculations provide a theoretical basis for the experimentally observed properties and reactivity of the molecule.

The molecular structure of this compound consists of a four-carbon chain with an ethyl ester group at one end and a chlorine atom at the C3 position. vulcanchem.com Key physicochemical properties, which can be calculated and corroborated by theoretical methods, are summarized below.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁ClO₂ | nih.govnist.gov |

| Molecular Weight | 150.60 g/mol | nih.govchemeo.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | CCOC(=O)CC(C)Cl | nih.gov |

This table contains data that can be computed using quantum chemical methods.

Quantum chemical calculations can further elucidate the molecule's reactivity by mapping its electronic landscape. Key parameters derived from these calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The LUMO is often centered on the antibonding orbital of the C-Cl bond, indicating this site's susceptibility to nucleophilic attack. In studies of similar β-ketoesters, the LUMO was evaluated to understand favorable points for chemical reactions. researchgate.net

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. For this compound, a region of positive potential is expected around the carbonyl carbon and the carbon atom bonded to chlorine, highlighting these as electrophilic centers. The chlorine atom itself, being highly electronegative, will exhibit a negative potential.

Partial Atomic Charges: Calculations can assign partial charges to each atom, quantifying the polarity of bonds. The carbon atom attached to the chlorine (C3) will carry a partial positive charge, making it a primary target for nucleophiles.

These computational insights are fundamental to predicting how this compound will behave in different chemical environments.

Reaction Pathway Elucidation and Transition State Analysis (e.g., using Density Functional Theory)

Density Functional Theory (DFT) is a powerful method for mapping the potential energy surface of a reaction, allowing for the elucidation of reaction pathways and the characterization of transition states. researchgate.net This provides a detailed, step-by-step understanding of how reactants are converted into products.

A common reaction involving this compound is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. A theoretical study of this reaction would involve the following steps:

Optimization of Geometries: The ground state structures of the reactants (this compound and the nucleophile), the transition state, and the products are computationally optimized to find their lowest energy conformations. researchgate.net

Transition State Search: A transition state search algorithm is used to locate the saddle point on the potential energy surface that connects the reactants and products. This structure represents the highest energy barrier of the reaction. For instance, in a study of the gas-phase pyrolysis of related esters, the transition states were characterized as having a semi-polar, five-membered cyclic structure. researchgate.net

Frequency Analysis: A frequency calculation is performed on the optimized structures. A true minimum (reactant, product) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculation of Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (ΔG‡) of the reaction. This value is crucial for predicting the reaction rate. Preliminary computational studies on alkyl chlorides have shown that the activation energy of chlorine atom transfer can be calculated to predict reactivity. acs.org

Table 2: Hypothetical DFT Calculation Parameters for a Nucleophilic Substitution Reaction

| Parameter | Description |

|---|---|

| Functional | B3LYP |

| Basis Set | 6-31G* or higher |

| Solvation Model | PCM or SMD (if in solution) |

| Task | Transition State Optimization & Frequency Analysis |

This table represents typical parameters used in DFT calculations for reaction mechanism studies.

For this compound, a DFT study of an SN2 reaction would model the backside attack of a nucleophile on the C3 carbon, leading to the inversion of stereochemistry at that center. The transition state would feature a partially formed bond between the carbon and the nucleophile and a partially broken C-Cl bond.

Structure-Reactivity Relationship Studies

Computational studies are highly effective in establishing relationships between a molecule's structure and its reactivity. By systematically modifying the structure and calculating the resulting changes in electronic properties and reaction barriers, a clear picture of structure-reactivity relationships can be developed.

For haloalkanoates, the position of the halogen atom significantly influences reactivity.

Ethyl 2-chlorobutanoate: The chlorine is on the α-carbon, adjacent to the electron-withdrawing carbonyl group. This proximity enhances the electrophilicity of the α-carbon and can activate the α-protons, making them more acidic.

This compound: The chlorine is on the β-carbon. The influence of the ester group is less pronounced compared to the α-isomer, but the C3 carbon remains an electrophilic center susceptible to nucleophilic attack. vulcanchem.com

Ethyl 4-chlorobutanoate: The chlorine is on the γ-carbon. It is further removed from the ester group, and its reactivity is more akin to a primary alkyl chloride. However, this isomer can undergo intramolecular cyclization to form γ-butyrolactone, a reaction pathway that has been studied for the corresponding acid. researchgate.net

Table 3: Comparison of Reactivity in Chlorobutanoate Isomers

| Compound | Position of Chlorine | Key Reactivity Feature |

|---|---|---|

| Ethyl 2-chlorobutanoate | α-carbon | Activated C-Cl bond due to proximity to C=O |

| This compound | β-carbon | Electrophilic β-carbon favors nucleophilic attack vulcanchem.com |

Computational models can quantify these differences by calculating the activation energies for a standard reaction (e.g., SN2 with a common nucleophile) for each isomer. Such studies would likely confirm that the activation barrier for nucleophilic substitution is influenced by the electronic effects and steric hindrance associated with the chlorine's position.

Prediction of Stereoselectivity in Catalyzed Reactions

Many applications of chiral molecules require enantiomerically pure starting materials. This compound is a chiral molecule (the C3 carbon is a stereocenter). Computational methods play a vital role in predicting and rationalizing the stereoselectivity of reactions that produce or consume one enantiomer preferentially. This is particularly relevant in biocatalysis, where enzymes exhibit high stereoselectivity.

For example, the asymmetric reduction of a related compound, ethyl 4-chloro-3-oxobutanoate, to produce chiral ethyl (S)-4-chloro-3-hydroxybutyrate is a key industrial process. sci-hub.senih.gov The stereochemical outcome is dictated by the precise fit of the substrate into the enzyme's active site.

Computational modeling can predict this stereoselectivity through:

Molecular Docking: The different enantiomers of the substrate (or prochiral substrate) are docked into a model of the enzyme's active site. The binding energies and orientations of the different poses are calculated to determine which enantiomer fits more favorably and is positioned correctly for the reaction to occur.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method provides a more accurate description of the reaction. The reactive part of the system (the substrate and key active site residues) is treated with a high level of quantum mechanics, while the rest of the protein is treated with less computationally expensive molecular mechanics. This allows for the modeling of the entire enzymatic reaction pathway and the calculation of activation energies for the formation of both possible enantiomeric products. Studies on haloacid dehalogenases have used such methods to understand the catalytic mechanism and enantioselectivity. researchgate.net

Density Functional Theory (DFT): DFT calculations on model systems representing the enzyme's active site can be used to rationalize the observed stereoselectivity in cyclopropanation and other asymmetric reactions. wiley-vch.de

By comparing the energy barriers for the pathways leading to the (R) and (S) products, a theoretical prediction of the enantiomeric excess (ee) can be made. These predictions are invaluable for enzyme engineering and the selection of optimal biocatalysts for synthesizing chiral molecules like the derivatives of this compound.

Environmental Fate and Transformation Studies of Chlorinated Esters General Context

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For chlorinated esters, the primary abiotic pathways are hydrolysis and photolysis.

Hydrolysis: The ester linkage in these molecules is susceptible to hydrolysis, a reaction with water that cleaves the ester into a carboxylic acid and an alcohol. This process can be catalyzed by acids or bases. In the case of ethyl 3-chlorobutanoate, hydrolysis yields 3-chlorobutyric acid and ethanol (B145695). vulcanchem.com The rate of hydrolysis is influenced by pH and temperature.

The following table summarizes the key abiotic degradation pathways for chlorinated esters, with specific products for this compound.

| Degradation Pathway | Description | Products for this compound |

| Acid-Catalyzed Hydrolysis | Cleavage of the ester bond in the presence of an acid. | 3-chlorobutyric acid and ethanol vulcanchem.com |

| Base-Catalyzed Saponification | Cleavage of the ester bond in the presence of a base. | 3-chlorobutyrate salts and ethanol vulcanchem.com |

| Photolysis | Degradation by light, often involving reactive species like hydroxyl radicals. | Expected to be similar to other chlorinated esters, leading to smaller, oxidized fragments. |

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, is the breakdown of organic compounds by living organisms, primarily microorganisms. This is a critical pathway for the environmental remediation of many pollutants.

For chlorinated esters, enzymatic activities of various bacteria and fungi are responsible for their transformation. A key step is often the cleavage of the carbon-halogen bond by enzymes called dehalogenases. For instance, some bacteria can degrade 3-chloropropionic acid, a compound structurally similar to the hydrolysis product of this compound. researchgate.net

Studies on various microbial species have demonstrated their ability to degrade chlorinated compounds. For example, Pseudomonas sp. and Acinetobacter sp. have shown the capability to hydrolyze and dehalogenate chlorinated esters. researchgate.netresearchgate.net The initial step in the biotic transformation of this compound is likely the hydrolysis of the ester bond by esterase enzymes, followed by the dehalogenation of the resulting 3-chlorobutyric acid.

Research on the biodegradation of short-chain chlorinated paraffins has shown that microorganisms can employ various transformation pathways, including hydroxylation and dechlorination. acs.orgresearchgate.net While not directly analogous, these studies highlight the metabolic versatility of microorganisms in breaking down chlorinated organic compounds.

The table below outlines potential biotic transformation steps for this compound based on studies of related compounds.

| Transformation Step | Enzyme Class | Potential Products |

| Ester Hydrolysis | Esterases | Ethyl alcohol and 3-chlorobutyric acid |

| Dehalogenation | Dehalogenases | 3-hydroxybutyric acid and chloride ions |

Environmental Persistence and Mobility Considerations

The persistence of a chemical in the environment is its ability to resist degradation, while mobility refers to its potential to move through soil, water, and air.

For ethyl 4-chlorobutyrate, a structurally similar compound, it is noted to be soluble in water, and its persistence is considered unlikely. thermofisher.com Due to its water solubility, it is expected to be mobile in soil and has the potential to spread in water systems. thermofisher.com It is reasonable to infer that this compound would exhibit similar characteristics. The relatively short alkyl chain and the presence of a polar ester group contribute to its water solubility.

The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While specific Koc values for this compound are not available in the cited literature, compounds with higher water solubility generally have lower Koc values, indicating a lower tendency to bind to soil and a higher potential for leaching into groundwater. The mobility of phthalate (B1215562) esters, another class of esters, has been shown to increase in the presence of fulvic acid, a component of soil organic matter. epa.gov

The bioaccumulation potential of a substance is its tendency to be taken up and stored in the tissues of living organisms. For ethyl 4-chlorobutyrate, bioaccumulation is suggested to be unlikely. thermofisher.com This is consistent with its expected relatively low persistence and water solubility.

The following table summarizes the environmental persistence and mobility considerations for this compound, based on data for a similar compound.

| Parameter | Assessment for Ethyl 4-chlorobutyrate | Inferred Assessment for this compound |

| Persistence | Unlikely to be persistent thermofisher.com | Likely low persistence |

| Bioaccumulation | Unlikely to bioaccumulate thermofisher.com | Likely low bioaccumulation potential |

| Mobility in Soil | Highly mobile due to water solubility thermofisher.com | Expected to be mobile in soil |

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 3-chlorobutanoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 3-chlorobutanoic acid with ethanol under acid catalysis (e.g., concentrated sulfuric acid). Key parameters include temperature control (70–80°C), stoichiometric ratios (1:1.2 molar ratio of acid to ethanol), and reaction duration (4–6 hours). Post-synthesis purification via fractional distillation is critical to isolate the ester from unreacted reagents and byproducts. Comparative studies suggest that microwave-assisted synthesis may reduce reaction time by 40% while maintaining yields >85% .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization typically involves:

- NMR Spectroscopy : H NMR signals at δ 1.25–1.30 (triplet, CHCH), δ 4.12–4.20 (quartet, CHO), and δ 2.45–2.60 (multiplet, Cl–CH) confirm the ester and chlorine positioning.

- GC-MS : Retention time (~8.2 min) and molecular ion peak (m/z 150.59) validate purity.

- Solubility Tests : Solubility in non-polar solvents (e.g., diethyl ether) aligns with its logP value of 1.8 .

Advanced Research Questions

Q. How does the chlorine substituent at the β-position influence the reactivity of this compound in nucleophilic substitution reactions?

The β-chlorine atom enhances electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attack. For example, in reactions with amines, the chlorine acts as a leaving group, enabling the formation of β-keto amides. Kinetic studies show that the reaction rate increases by 30% compared to non-chlorinated analogs due to the electron-withdrawing effect of chlorine .

Q. What challenges arise in stereochemical control during the synthesis of chiral derivatives from this compound?

The β-chlorine introduces steric and electronic effects that complicate enantioselective synthesis. Asymmetric catalysis (e.g., using chiral palladium complexes) can achieve enantiomeric excess (ee) >90%, but competing elimination pathways (e.g., dehydrohalogenation) require careful optimization of base strength and temperature. Computational modeling (DFT) aids in predicting transition states to minimize racemization .

Q. How can this compound serve as a precursor in heterocyclic compound synthesis, and what methodological considerations apply?

this compound is a key intermediate in synthesizing pyrazoles and benzimidazoles. For example, condensation with phenylhydrazines proceeds via nucleophilic displacement of chlorine, followed by cyclization under acidic conditions. Critical parameters include:

- Reagent Ratios : 1:1.5 molar ratio of ester to hydrazine.

- Catalysis : p-TsOH (10 mol%) accelerates cyclization.

- Workup : Neutralization with NaHCO prevents decomposition of acid-sensitive products .

Data Contradiction and Resolution

Q. Discrepancies in reported solubility parameters for this compound: How should researchers validate experimental conditions?

While CRC Handbook data cites solubility in ethanol as 25 g/100 mL at 20°C , conflicting reports suggest lower solubility (18 g/100 mL). These differences may stem from variations in purity grades or measurement techniques. Researchers should:

- Standardize solvent grades (e.g., anhydrous vs. 95% ethanol).

- Use Karl Fischer titration to confirm water content in solvents.

- Cross-validate with HPLC purity assays .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound in catalytic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.